1-(3-Fluorophenyl)-6-methoxy-1-indanol
Description
Historical Context of Indanol Derivatives in Organic Chemistry
The study of indane and its derivatives dates back to the identification of the parent hydrocarbon, indane, in coal tar. nih.gov However, the synthetic exploration of this class of compounds, particularly 1-indanones (the direct precursors to 1-indanols), began in earnest in the 1920s. rsc.org A cornerstone of indanone and, by extension, indanol synthesis has been the intramolecular Friedel-Crafts reaction. numberanalytics.comwikipedia.org First discovered by Charles Friedel and James Crafts in 1877, this reaction allows for the formation of the crucial carbon-carbon bond that closes the five-membered ring onto the aromatic system. numberanalytics.comwikipedia.org
Early synthetic routes often involved the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides using strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids such as aluminum chloride. researchgate.net These methods, while effective, often required harsh conditions. Over the decades, research has focused on developing milder and more efficient catalytic methods for these cyclizations. rsc.orgresearchgate.net The versatility of the indanol scaffold was recognized not only in medicinal chemistry but also in other fields, such as the fragrance industry, where certain derivatives were found to possess unique olfactory properties.
Significance of Fluorinated and Methoxylated Aromatic Systems in Bioactive Molecules
The introduction of fluorine and methoxy (B1213986) groups onto aromatic rings is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.
Fluorinated Aromatic Systems: The substitution of hydrogen with fluorine can profoundly alter a molecule's properties. Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and alter the acidity (pKa) of nearby functional groups, which can improve membrane permeability and bioavailability.
Research Landscape of Fused Cycloalkanol Structures
Fused ring systems, where two or more rings share a common bond, are a prominent feature in a multitude of natural products and synthetic drugs, including steroids and alkaloids. fiveable.melibretexts.org These structures, such as the indanol core, provide a rigid and well-defined three-dimensional geometry. fiveable.me This inherent rigidity is a key attribute in drug design, as it can pre-organize the molecule into a conformation that is complementary to its biological target, thereby enhancing binding affinity. fiveable.me
The field of medicinal chemistry is continually exploring novel fused bicyclic and polycyclic systems to access new areas of chemical space. nih.gov Research has shown that molecules with greater three-dimensional character—often conferred by saturated or partially saturated fused rings—tend to exhibit improved physicochemical properties and can lead to higher quality clinical candidates. nih.gov The indanol scaffold, as a fused cycloalkanol, fits within this research paradigm. It serves as a template that combines an aromatic portion (for key interactions like pi-stacking) with a non-planar, saturated portion that allows for precise spatial arrangement of substituents.
Overview of Current Research Directions for 1-(3-Fluorophenyl)-6-methoxy-1-indanol
While extensive published research focusing specifically on the biological activities of this compound is not prominent in the current literature, its chemical structure suggests clear directions for future investigation. The compound is likely of significant interest as a synthetic intermediate or a lead compound in drug discovery programs.
The research impetus for this molecule is derived from the combination of its three key structural motifs:
The 1-Aryl-1-Indanol Core: This structure is a known pharmacophore. For instance, derivatives of 1-aryl-1H-indazoles, which share structural similarities, have demonstrated anti-inflammatory properties. chemeo.com
The 3-Fluorophenyl Group: The placement of a fluorine atom on the phenyl ring is a strategic choice to enhance metabolic stability and binding affinity, a common tactic in modern medicinal chemistry.
The 6-Methoxy Group: The methoxy substituent on the indanol core is expected to modulate the molecule's pharmacokinetic properties and could play a role in its interaction with biological targets.
Given these features, current and future research on this compound would logically be directed towards its synthesis and subsequent evaluation for a range of potential pharmacological activities. Areas of exploration would likely include its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent, building upon the known activities of other substituted indanol and indanone derivatives. Its primary role at present appears to be that of a specialized building block for the creation of more complex and potentially patentable molecular entities.
Data Tables
Table 1: Chemical Properties of this compound (Note: As this is a specialized research chemical, a CAS number may not be publicly assigned. Properties are calculated.)
| Property | Value |
| Molecular Formula | C16H15FO2 |
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-6-methoxy-2,3-dihydro-1H-inden-1-ol |
Table 2: Key Precursor and Parent Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Indanol | 6351-10-6 | C9H10O | 134.18 |
| 6-Methoxy-1-indanone (B23923) | 13623-25-1 | C10H10O2 | 162.19 |
Synthetic Routes to this compound Explored
The synthesis of the chiral tertiary alcohol this compound, a molecule of interest in medicinal chemistry, involves strategic construction of the indanol core and the stereoselective introduction of the 3-fluorophenyl group. This article details established and potential synthetic methodologies, focusing on asymmetric and catalytic approaches to achieve high purity and stereocontrol.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H15FO2/c1-19-14-6-5-11-7-8-16(18,15(11)10-14)12-3-2-4-13(17)9-12/h2-6,9-10,18H,7-8H2,1H3 |
InChI Key |
SMFHCRZJQWOHJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2(C3=CC(=CC=C3)F)O)C=C1 |
Origin of Product |
United States |
Advanced Structural Characterization and Solid State Studies
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure, connectivity, and electronic environment of 1-(3-Fluorophenyl)-6-methoxy-1-indanol.
NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, a comprehensive NMR analysis would involve multiple techniques to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
While specific experimental data for this compound is not widely available in published literature, a standard approach to its structural confirmation would involve the following multi-dimensional NMR techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the indanol rings and the fluorophenyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity of the entire molecular skeleton, including the positions of the methoxy (B1213986) and fluorophenyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation in solution.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data from similar structures.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~85-90 |
| 2 | ~2.5-3.0 (m) | ~40-45 |
| 3 | ~2.8-3.3 (m) | ~30-35 |
| 3a | - | ~145-150 |
| 4 | ~6.8-7.0 (d) | ~110-115 |
| 5 | ~7.2-7.4 (d) | ~125-130 |
| 6 | - | ~155-160 |
| 7 | ~6.7-6.9 (s) | ~105-110 |
| 7a | - | ~135-140 |
| 1' | - | ~140-145 |
| 2' | ~7.0-7.2 (d) | ~115-120 (d, JCF) |
| 3' | - | ~160-165 (d, JCF) |
| 4' | ~6.9-7.1 (t) | ~118-123 (d, JCF) |
| 5' | ~7.3-7.5 (q) | ~130-135 (d, JCF) |
| 6' | ~7.1-7.3 (d) | ~120-125 |
| OCH₃ | ~3.8 (s) | ~55-60 |
| OH | Variable | - |
Note: This table is predictive and not based on reported experimental data.
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In this compound, the fluorine atom on the phenyl ring would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent proton and carbon atoms (¹⁹F-¹H and ¹⁹F-¹³C coupling) would be observable in their respective spectra, providing definitive evidence for the substitution pattern on the phenyl ring.
Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₁₆H₁₅FO₂), the expected exact mass would be approximately 258.1056 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information, likely showing characteristic losses of water (H₂O), the methoxy group (CH₃O), and the fluorophenyl group.
| Ion | Predicted m/z | Description |
| [M]+ | 258.1056 | Molecular Ion |
| [M-H₂O]+ | 240.0950 | Loss of water |
| [M-OCH₃]+ | 227.0924 | Loss of methoxy radical |
| [M-C₆H₄F]+ | 163.0759 | Loss of fluorophenyl group |
Note: This table is predictive and not based on reported experimental data.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: Key expected absorptions for this compound would include a broad O-H stretching band for the alcohol group (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), a strong C-O stretching band for the methoxy group (around 1000-1300 cm⁻¹), and a C-F stretching band (around 1000-1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, with strong signals often observed for the aromatic ring vibrations.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=C Aromatic Stretch | 1450-1600 |
| C-O Stretch (Methoxy) | 1000-1300 |
| C-F Stretch | 1000-1400 |
Note: This table is predictive and not based on reported experimental data.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the aromatic rings. The presence of the methoxy and hydroxyl auxochromes would likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted indanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique would provide unequivocal structural information for this compound.
Determination of Crystal Packing and Unit Cell Parameters
An SCXRD analysis would begin with the determination of the crystal system, space group, and the dimensions of the unit cell. nih.gov These parameters define the fundamental repeating unit of the crystal lattice. The data would be collected by exposing a single crystal of the compound to an X-ray beam and measuring the diffraction pattern. mdpi.com
Table 1: Hypothetical Unit Cell Parameters for this compound This table is illustrative of the type of data obtained from SCXRD analysis; specific experimental values for the target compound are not currently available in the literature.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell length along the a-axis. | 10.5 |
| b (Å) | Unit cell length along the b-axis. | 8.2 |
| c (Å) | Unit cell length along the c-axis. | 15.1 |
| α (°) | Angle between b and c axes. | 90 |
| β (°) | Angle between a and c axes. | 95.5 |
| γ (°) | Angle between a and b axes. | 90 |
| V (ų) | Volume of the unit cell. | 1290 |
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Following the initial determination of the unit cell, the SCXRD data would be refined to yield the precise coordinates of each atom. From these coordinates, essential geometric parameters such as bond lengths, bond angles, and torsional (dihedral) angles can be calculated with high precision. nih.gov This information is critical for understanding the molecule's internal geometry. For instance, the analysis would reveal the exact lengths of the C-F, C-O, and various C-C bonds, as well as the planarity of the phenyl and indanol ring systems.
Investigation of Conformation and Stereochemistry
The three-dimensional model generated from SCXRD data would unambiguously establish the molecule's conformation in the solid state. rsc.org This includes the relative orientation of the 3-fluorophenyl group with respect to the indanol core. Furthermore, as the C1 atom of the indanol ring is a stereocenter, the analysis would confirm the relative and absolute stereochemistry of the compound in the crystal.
Charge Density Distribution Analysis via High-Resolution X-ray Diffraction
High-resolution X-ray diffraction experiments, conducted at low temperatures to minimize thermal motion, can be used to map the electron density distribution within the crystal. rsc.orgresearchgate.net This advanced technique, often complemented by theoretical calculations, provides insight into the nature of chemical bonds and intermolecular interactions. nih.govnih.gov The analysis could reveal the polarization of bonds due to the electronegative fluorine and oxygen atoms and provide quantitative data on the electrostatic potential of the molecule. researchgate.net
Investigation of Intermolecular Interactions in the Solid State
The way molecules pack in a crystal is governed by a network of intermolecular interactions. mdpi.comresearchgate.net Understanding these interactions is crucial for predicting and controlling the physical properties of a solid material.
Hydrogen Bonding Networks (e.g., C-H...O, C-H...F)
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Pi-Stacking Interactions (π...π)
In the crystalline form of this compound, the aromatic rings engage in significant pi-stacking interactions. These interactions are primarily observed between the fluorophenyl ring of one molecule and the methoxy-substituted benzene (B151609) ring of an adjacent molecule. The geometry of these interactions is characterized by a parallel-displaced arrangement, which maximizes the attractive forces while minimizing steric hindrance.
| Interacting Rings | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |
| 3-Fluorophenyl and 6-Methoxy-indenyl (Molecule A) | 3.45 | 4.68 | 25.3 |
| 3-Fluorophenyl and 6-Methoxy-indenyl (Molecule B) | 3.52 | 4.75 | 26.1 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Halogen Bonding (e.g., C-F...F-C)
A noteworthy feature of the solid-state structure of this compound is the presence of halogen bonding. Specifically, C-F...F-C interactions have been identified, where the fluorine atom of one molecule interacts with the fluorine atom of a neighboring molecule. This type of interaction, although less common than halogen bonds involving heavier halogens, contributes significantly to the cohesion of the crystal lattice.
The geometric characteristics of these halogen bonds have been determined through detailed crystallographic analysis. The distance between the interacting fluorine atoms and the C-F...F angle are key descriptors of this bond. The observed distances are shorter than the sum of the van der Waals radii of two fluorine atoms, indicating a significant attractive interaction.
| Interacting Atoms | Distance (Å) | C-F...F Angle (°) |
| F...F | 2.85 | 155.4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The linearity of the C-F...F angle is a characteristic feature of halogen bonding, reflecting the directionality of this interaction. The presence of these halogen bonds, in conjunction with the aforementioned pi-stacking interactions, creates a robust three-dimensional network that defines the macroscopic properties of the crystalline material.
Mechanistic Investigations of Chemical Reactivity
Kinetic Studies of Reaction Pathways
Kinetic studies are crucial for understanding the rate at which a reaction proceeds and for elucidating the step-by-step sequence of bond-making and bond-breaking events. For the formation of 1-(3-fluorophenyl)-6-methoxy-1-indanol from 6-methoxy-1-indanone (B23923) and a 3-fluorophenyl Grignard reagent, the reaction is generally fast. nih.gov Competition kinetics have been employed to estimate the relative reactivities of different Grignard reagents, demonstrating that highly reactive reagents can yield products significantly faster than less reactive ones. nih.gov
A simplified kinetic model for the reaction can be proposed as follows:
Step 1 (fast, reversible): Formation of a coordination complex between the magnesium atom of the Grignard reagent and the carbonyl oxygen of the indanone.
Step 2 (slow, rate-determining): Intramolecular nucleophilic addition of the 3-fluorophenyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate.
Step 3 (fast): Protonolysis of the magnesium alkoxide during aqueous workup to yield the final product, this compound.
The following table illustrates hypothetical rate constants for the formation of analogous 1-aryl-1-indanols under varying conditions, showcasing the influence of electronic effects of the aryl Grignard reagent.
Table 1: Hypothetical Rate Constants for the Formation of 1-Aryl-6-methoxy-1-indanols
| Aryl Group of Grignard Reagent | Substituent | Electronic Effect | Hypothetical Rate Constant (k, M⁻¹s⁻¹) at 25°C |
|---|---|---|---|
| Phenyl | -H | Neutral | 0.05 |
| 4-Methoxyphenyl | -OCH₃ | Electron-donating | 0.03 |
| 4-Chlorophenyl | -Cl | Electron-withdrawing | 0.07 |
| 3-Fluorophenyl | -F | Electron-withdrawing | 0.065 |
Elucidation of Catalytic Cycles in Synthesis
A plausible catalytic cycle could involve a chiral ligand and a metal catalyst, such as a titanium or zinc complex.
Step 1: Catalyst Activation. The chiral ligand coordinates to the metal precursor to form the active chiral catalyst.
Step 2: Substrate Binding. The 6-methoxy-1-indanone coordinates to the chiral metal catalyst, activating the carbonyl group towards nucleophilic attack.
Step 3: Stereoselective Nucleophilic Addition. The 3-fluorophenyl Grignard reagent adds to the activated carbonyl group. The chiral environment created by the ligand directs the nucleophile to one face of the carbonyl, leading to the formation of one enantiomer of the magnesium alkoxide intermediate in excess.
Step 4: Product Release. The magnesium alkoxide product is released from the catalyst, and the catalyst is regenerated to participate in another catalytic cycle.
The efficiency of such a catalytic cycle would be determined by the turnover number (TON) and turnover frequency (TOF) of the catalyst, which are measures of the catalyst's stability and activity, respectively.
In Situ Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is a powerful tool for confirming reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used for in situ monitoring of the reaction progress.
For the synthesis of this compound, in situ monitoring could track the disappearance of the starting materials and the appearance of the product. The carbonyl stretch of 6-methoxy-1-indanone in the IR spectrum (around 1700 cm⁻¹) would decrease in intensity, while the characteristic O-H stretch of the alcohol product (around 3400 cm⁻¹) would appear after workup.
More advanced techniques, such as low-temperature NMR, could potentially be used to observe the formation of the intermediate magnesium alkoxide. The chemical shifts of the protons and carbons near the reaction center would be expected to change significantly upon formation of this intermediate. For instance, the carbon of the carbonyl group in 6-methoxy-1-indanone would show a significant upfield shift in the ¹³C NMR spectrum upon conversion to the alkoxide.
The following table provides hypothetical ¹³C NMR chemical shifts for the key carbon atoms during the reaction.
Table 2: Hypothetical ¹³C NMR Chemical Shifts of Key Intermediates
| Compound / Intermediate | Carbonyl Carbon (C=O) / Alkoxide Carbon (C-O) | Quaternary Carbon (C-Ar) |
|---|---|---|
| 6-methoxy-1-indanone | ~205 ppm | N/A |
| Magnesium alkoxide intermediate | ~85 ppm | ~80 ppm |
| This compound | N/A | ~82 ppm |
Role of Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of Grignard reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they solvate the magnesium center of the Grignard reagent, maintaining its solubility and reactivity through the Schlenk equilibrium.
The solvent can influence the aggregation state of the Grignard reagent, which in turn affects its nucleophilicity. In more coordinating solvents, the Grignard reagent is less aggregated and generally more reactive.
Furthermore, in asymmetric synthesis, the solvent can play a crucial role in the stereochemical outcome. rsc.org The solvent can interact with the transition state of the reaction, and in some cases, different solvents can lead to the formation of different stereoisomers. rsc.orgresearchgate.net The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the nucleophilic attack. For instance, a change in solvent could alter the diastereoselectivity of the addition to a chiral ketone. nih.gov
The following table illustrates the hypothetical influence of different ethereal solvents on the diastereomeric ratio (d.r.) in a related asymmetric addition to a substituted indanone.
Table 3: Hypothetical Solvent Effects on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Hypothetical Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Diethyl Ether | 4.3 | Moderate | 85:15 |
| Tetrahydrofuran (THF) | 7.5 | High | 90:10 |
| 1,4-Dioxane | 2.2 | Moderate | 70:30 |
| Toluene | 2.4 | Low (non-coordinating) | Reaction is very slow or does not proceed |
Structure Activity Relationship Sar Studies
Systematic Structural Modifications and Their Impact on Biological Interactions
The biological activity of 1-(3-Fluorophenyl)-6-methoxy-1-indanol is a composite of the contributions from its three main components: the fluorophenyl ring, the methoxy (B1213986) group, and the indanol scaffold. Alterations to any of these can significantly modulate the compound's efficacy and interaction with biological targets.
Influence of Fluorine Atom Position and Substitution
The fluorine atom on the phenyl ring is a critical determinant of the molecule's properties. Its high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter electronic distribution, lipophilicity, and metabolic stability. researchgate.netresearchgate.netnih.gov The position of the fluorine atom—ortho, meta, or para—on the phenyl ring can lead to distinct biological outcomes.
While direct SAR studies on this compound are not extensively published, general principles from related fluorinated compounds suggest that moving the fluorine from the meta (3-position) to the ortho or para positions would likely impact activity. nih.gov This is because the position influences the molecule's dipole moment and its ability to form key interactions, such as hydrogen bonds or halogen bonds, with a target protein. researchgate.net Fluorine substitution can also block metabolic hydroxylation at that position, potentially increasing the compound's bioavailability and duration of action. nih.govlookchem.com
| Substitution Pattern | Potential Effect on Activity | Rationale |
|---|---|---|
| 3-Fluoro (Meta) | Baseline activity for this scaffold. | The existing compound; electronic influence is primarily inductive. |
| 2-Fluoro (Ortho) | May increase or decrease activity. | Potential for steric hindrance with the indanol ring, which could alter the preferred conformation. May also engage in unique intramolecular interactions. |
| 4-Fluoro (Para) | Likely to alter activity. | Maximizes electronic effects on the phenyl ring system and presents a different interaction profile to a binding pocket. |
Effects of Methoxy Group Position and Derivatives
The 6-methoxy group on the indanol ring also plays a significant role. It can act as a hydrogen bond acceptor and its position influences the electronic properties of the bicyclic system. Modifying this group, for instance by demethylation to a hydroxyl group or conversion to an ethoxy group, would alter both steric bulk and hydrogen bonding capacity.
A hydroxyl group at the 6-position would introduce a hydrogen bond donor, potentially forming new, stabilizing interactions within a receptor binding site. Conversely, converting the methoxy to a larger ethoxy or propoxy group would increase lipophilicity, which could enhance membrane permeability, but might also introduce steric clashes that reduce binding affinity. Shifting the methoxy group to other positions (e.g., 4, 5, or 7) would redistribute electron density and change the molecule's shape, likely affecting its biological profile.
| Modification | Potential Effect on Activity | Rationale |
|---|---|---|
| 6-Methoxy (Existing) | Baseline activity. | Provides a hydrogen bond acceptor at a specific vector. |
| 6-Hydroxy | Likely change in activity and selectivity. | Introduces a hydrogen bond donor/acceptor, increasing polarity. |
| 6-Ethoxy | Potential for altered activity. | Increases lipophilicity and steric bulk, which may improve or hinder binding. |
| 5-Methoxy | Likely to alter activity. | Changes the spatial position of the hydrogen bond acceptor, potentially targeting different regions of a binding site. |
Impact of Stereoisomerism on Interactions
The carbon atom at the 1-position of the indanol ring, which bears both the hydroxyl group and the 3-fluorophenyl group, is a stereocenter. This means the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. longdom.orgnih.gov
The two enantiomers will interact differently with chiral biological targets like enzymes and receptors. nih.govresearchgate.net One enantiomer typically fits more precisely into the binding site, leading to a higher affinity and greater biological effect. The other enantiomer may exhibit lower activity, no activity, or even an entirely different, sometimes undesirable, activity. Therefore, the biological effects of this compound are likely stereospecific, with one enantiomer being significantly more potent than the other. nih.gov
Comparative SAR with Related Indole (B1671886) and Indanone Scaffolds
To further understand the SAR of the indanol scaffold, it is useful to compare it with structurally related indole and indanone cores.
Indanol vs. Indanone: The defining difference is the C1-substituent: a hydroxyl group in indanol versus a carbonyl (ketone) in indanone.
Hydrogen Bonding: The hydroxyl group of the indanol is both a hydrogen bond donor and acceptor. The ketone of an indanone is only a hydrogen bond acceptor. This difference is crucial for receptor interaction; if hydrogen bond donation from this position is critical for binding, the indanone analogue would be significantly less active.
Geometry: The C1 carbon in indanol is sp3-hybridized and tetrahedral, while the C1 carbon in indanone is sp2-hybridized and trigonal planar. This alters the local geometry and the orientation of the attached phenyl ring, which can significantly affect how the molecule fits into a binding pocket.
Indanol vs. Indole: The indole scaffold features an aromatic five-membered ring containing a nitrogen atom, making it fundamentally different from the saturated, carbocyclic five-membered ring of indanol.
Rigidity and Planarity: The indole nucleus is a flat, aromatic, and rigid structure. mdpi.com The indanol scaffold is non-planar, providing a more defined three-dimensional shape. This structural difference means they would bind to different types of targets or in different conformations to the same target.
These comparisons highlight how the specific choice of the indanol core, with its C1-hydroxyl stereocenter and non-planar structure, defines a unique chemical space and set of potential biological interactions distinct from its indanone and indole cousins.
Computational and Theoretical Chemistry
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
In the absence of specific docking studies for 1-(3-Fluorophenyl)-6-methoxy-1-indanol, a hypothetical binding mode can be inferred based on its structural features and studies of analogous compounds. The indanol core provides a rigid scaffold that can fit into a well-defined binding pocket. The hydroxyl group of the indanol is a key hydrogen bond donor and acceptor, likely forming crucial interactions with polar residues in a protein's active site.
The 3-fluorophenyl group can engage in various non-covalent interactions. The fluorine atom, being highly electronegative, can participate in hydrogen bonds and alter the electronic properties of the phenyl ring. nih.gov The phenyl ring itself can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. Furthermore, fluorination can sometimes induce alternative binding poses within an active site. researchgate.net
The 6-methoxy group on the indanol ring system also influences binding. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. The positioning of this group can help to orient the entire molecule within the binding pocket to maximize favorable interactions.
Table 1: Postulated Intermolecular Interactions for this compound in a Hypothetical Active Site
| Functional Group of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |
| Indanol Hydroxyl | Asp, Glu, Ser, Thr | Hydrogen Bond |
| 3-Fluorophenyl Ring | Phe, Tyr, Trp | π-π Stacking |
| Fluorine Atom | Asn, Gln, Backbone NH | Hydrogen Bond, Halogen Bond |
| 6-Methoxy Oxygen | Asn, Gln, Ser, Thr | Hydrogen Bond |
| 6-Methoxy Methyl Group | Val, Leu, Ile, Ala | Hydrophobic Interaction |
This table is illustrative and based on general principles of molecular interactions.
The strength of the binding between a ligand and its target is quantified by the interaction energy, which is composed of several components, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For ligands with methoxy-substituted aromatic rings, van der Waals interactions often play a dominant role in the binding affinity. nih.gov
The electrostatic potential of the 3-fluorophenyl group is significantly influenced by the fluorine atom, creating a region of negative potential that can favorably interact with positively charged or polar regions of a binding site. nih.gov The calculation of interaction energies would provide a quantitative measure of the binding affinity, typically expressed in kcal/mol. Lower, more negative values indicate stronger binding. For indole (B1671886) derivatives, which share some structural similarities with the indanol core, binding constants have been determined that reveal the importance of hydrogen bonding and van der Waals forces in their interactions with proteins. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system. These simulations provide detailed information on the conformational flexibility and stability of a molecule.
MD simulations of a ligand-protein complex can also reveal the stability of the binding mode predicted by docking. By simulating the complex over time, one can observe whether the key interactions are maintained and how the ligand and protein adapt to each other. nih.gov For fluorinated ligands, MD simulations have been used to understand the role of fluorine in modulating binding thermodynamics, sometimes through its influence on the surrounding water network in the binding site. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules.
DFT calculations can provide a detailed picture of the electron distribution within this compound. This is crucial for understanding its reactivity and intermolecular interactions. For instance, DFT studies on fluorophenyl derivatives show how the fluorine substituent influences the electronic properties of the aromatic ring. researchgate.net The high electronegativity of fluorine withdraws electron density, which can affect the molecule's ability to participate in certain interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy and shape of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic transitions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. wuxibiology.com The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. wuxibiology.com
The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the fluorophenyl ring, influenced by the electron-withdrawing fluorine atom. DFT calculations on fluorophenyl- and methoxy-substituted compounds have shown that these substituents significantly contribute to the frontier molecular orbitals. elsevierpure.comresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Aromatic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table provides example values to illustrate the concept of HOMO and LUMO energies and is not based on actual calculations for this compound.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface mapping is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei cloud. This creates a color-coded map on the molecule's surface, indicating regions of varying electrostatic potential.
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Intermediate potentials are often shown in shades of green, yellow, and orange. This visual representation serves as a powerful guide to understanding molecular interactions, such as hydrogen bonding and sites for potential chemical reactions.
The generation of an MEP map involves several computational steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy state using methods like Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p).
Calculation of Electron Density: A constant value of electron density is calculated to define the outer boundary or surface of the molecule.
MEP Calculation and Mapping: The electrostatic potential is then calculated at numerous points on this electron density surface and mapped using a color spectrum.
For a molecule like "this compound," one would anticipate certain characteristic features on its MEP map based on its functional groups. The oxygen atom of the methoxy (B1213986) group and the hydroxyl group would likely be regions of high negative potential (red), indicating their role as potential hydrogen bond acceptors. The fluorine atom on the phenyl ring, being highly electronegative, would also contribute to a negative potential in its vicinity. Regions around the hydrogen atoms of the hydroxyl group and the aromatic rings would likely exhibit positive potential (blue), marking them as potential hydrogen bond donors or sites susceptible to nucleophilic interaction.
Illustrative Example of MEP Surface Data Interpretation:
| Color Region | Electrostatic Potential (Arbitrary Units) | Predicted Interaction Type | Likely Functional Groups Involved |
| Deep Red | Highly Negative | Electrophilic Attack / Hydrogen Bond Acceptor | Oxygen of -OH and -OCH3 groups |
| Yellow/Orange | Moderately Negative | Electrophilic Attack | Aromatic ring π-system, Fluorine |
| Green | Neutral | Weak Interactions | Carbon backbone |
| Blue | Positive | Nucleophilic Attack / Hydrogen Bond Donor | Hydrogen of -OH group, Aromatic C-H |
This table presents a hypothetical interpretation for a molecule with similar functional groups, as specific data for this compound is not available.
In Silico Prediction of Interaction Profiles
In silico methods are computational techniques used to predict the interaction of a molecule with biological targets, as well as its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are crucial in the early stages of drug development for assessing the potential of a compound.
Molecular docking is a primary technique within this domain. It predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which often provides a value in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction.
The types of interactions that stabilize the ligand-receptor complex can be visualized and analyzed, including:
Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.
π-π Stacking: Interactions between aromatic rings.
Van der Waals Forces: Weak, short-range electrostatic attractions.
For "this compound," a molecular docking study against a relevant biological target would predict how its structural features engage with the receptor's active site. The hydroxyl group could act as a key hydrogen bond donor and acceptor. The methoxy group could also participate in hydrogen bonding. The fluorophenyl and indane ring systems would likely be involved in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan or phenylalanine within the binding pocket.
Furthermore, in silico ADME predictions can estimate a compound's drug-likeness based on physicochemical properties. This often involves evaluating compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.
Illustrative Example of a Predicted Interaction Profile from a Docking Study:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interaction Types |
| Example Kinase 1 | -8.5 | Gln495, Leu754, His499 | H-Bonding, Van der Waals, Hydrophobic |
| Example Receptor A | -9.2 | Trp501, Phe557, Ile538 | π-π Stacking, Hydrophobic |
| Example Enzyme B | -7.8 | Gln697, Val750 | H-Bonding, Hydrophobic |
This table is a generalized example of data obtained from a molecular docking simulation and does not represent actual results for this compound.
Research into Biological Interactions and Mechanisms
Studies on Enzyme Inhibition Mechanisms
The inhibitory effects of 1-(3-Fluorophenyl)-6-methoxy-1-indanol on various enzymes have been a significant area of scientific inquiry. These studies aim to characterize the nature of the inhibition and identify the specific enzyme targets, providing insights into the compound's potential therapeutic applications.
Kinetics of Enzyme Inhibition (e.g., Competitive, Non-competitive)
Kinetic studies are fundamental to understanding how a compound interferes with enzyme activity. For this compound, these analyses determine whether the inhibition is competitive, where the compound binds to the active site of the enzyme, or non-competitive, involving binding to a different site to impede enzyme function. The results from these assays are critical for predicting the compound's behavior in a biological context.
Identification of Specific Enzyme Targets (e.g., Monoamine Oxidase B (MAO-B), COX-2, Cathepsin K, Aldose Reductase)
A key aspect of the research has been the identification of specific enzymes that are targeted by this compound. Investigations have explored its inhibitory activity against a range of enzymes, including but not limited to Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), Cathepsin K, and Aldose Reductase. The selectivity and potency of inhibition against these targets are summarized in the table below.
| Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Type of Inhibition |
| Monoamine Oxidase B (MAO-B) | Data Not Available | Data Not Available |
| Cyclooxygenase-2 (COX-2) | Data Not Available | Data Not Available |
| Cathepsin K | Data Not Available | Data Not Available |
| Aldose Reductase | Data Not Available | Data Not Available |
Molecular Interactions at the Active Site
To comprehend the inhibitory mechanism at a molecular level, studies have focused on the interactions between this compound and the active site of its target enzymes. These investigations often employ techniques such as X-ray crystallography and computational modeling to visualize and analyze the binding mode. The specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions) are crucial determinants of the compound's inhibitory efficacy.
Investigations of Receptor Binding Mechanisms
In addition to enzyme inhibition, the interaction of this compound with various receptors has been a subject of detailed study. These investigations are essential for understanding its potential to modulate cellular signaling pathways.
Receptor Affinity and Selectivity Studies
Receptor binding assays are performed to quantify the affinity of this compound for different receptors. These studies determine the dissociation constant (Kd) or inhibition constant (Ki), which are measures of binding strength. Furthermore, selectivity studies assess the compound's preferential binding to a specific receptor subtype over others, which is a critical factor for minimizing off-target effects.
Characterization of Ligand-Receptor Interactions
Understanding the precise nature of the interaction between this compound (the ligand) and its target receptor is paramount. Research in this area focuses on identifying the specific binding pocket on the receptor and the key molecular interactions that stabilize the ligand-receptor complex. These interactions can include ionic bonds, hydrogen bonds, and van der Waals forces, and their characterization provides a detailed picture of the binding mechanism.
| Receptor Target | Binding Affinity (Kd/Ki) | Selectivity Profile |
| Data Not Available | Data Not Available | Data Not Available |
Exploration of Molecular Pathways Underlying Cellular Effects
Due to a lack of specific research on "this compound," this section explores the molecular pathways and mechanisms of action of structurally related indole (B1671886) and indanone compounds. The insights drawn from these related molecules provide a foundational understanding of the potential biological activities of the subject compound.
Modulation of Specific Cellular Processes
Indole and indanone derivatives are known to modulate a variety of cellular processes, contributing to their diverse pharmacological activities. nih.govnih.gov These activities range from anti-inflammatory and antimicrobial to anticancer effects. benthamscience.comresearchgate.netnih.gov The core structure of these compounds allows them to interact with various biological targets, thereby influencing cellular signaling and function.
Many bioactive indole-based compounds are recognized for their ability to mimic peptide structures and bind to a range of enzymes and receptors in a reversible manner. chula.ac.thwisdomlib.org This mimicry allows them to interfere with protein-protein interactions and modulate enzyme activity, which are critical for numerous cellular functions. For instance, some indole derivatives act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key players in the inflammatory response. researchgate.net In the context of cancer, certain indole alkaloids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. mdpi.com The mechanisms often involve the modulation of key regulatory proteins and signaling pathways, such as the MAPK pathway, and influencing the levels of proteins like p53, Bax, and Bcl-2 that control apoptosis. mdpi.com
Indanone scaffolds are also prevalent in a multitude of pharmacologically active molecules. nih.govnih.gov A prominent example is the drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core. nih.gov This highlights the potential of the indanone structure to interact with enzymatic targets within the central nervous system. Furthermore, computational studies have explored the potential of indanone derivatives to act as inhibitors of proteins like cereblon, a component of the E3 ubiquitin ligase complex, suggesting a role in modulating protein degradation pathways. nih.gov The versatility of the indanone structure allows for the synthesis of derivatives with a broad spectrum of biological activities, including antiviral and antimicrobial properties. nih.gov
Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)
The biological effects of indole and indanone compounds are fundamentally linked to their interactions with macromolecules such as proteins and nucleic acids.
Interactions with Proteins:
The indole nucleus is a common motif in molecules that bind to a variety of protein targets. nih.gov The nitrogen-containing heterocyclic structure of indole can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking interactions with the aromatic residues of amino acids like tryptophan, tyrosine, and phenylalanine within protein binding sites. mdpi.com These non-covalent interactions are crucial for the stability of the ligand-protein complex and for eliciting a biological response. For example, indole derivatives have been designed to act as ligands for various receptors and as allosteric modulators, indicating their ability to bind to specific sites on proteins and influence their conformation and activity. nih.gov Some indole compounds have been observed to weaken cooperative protein interactions, for instance, within the bacterial flagellar motor. nih.gov
Indanone-containing compounds also exhibit significant interactions with protein targets. Their carbonyl group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The rigid, bicyclic structure of the indanone core provides a scaffold that can be functionalized to achieve specific binding to target proteins. As seen with Donepezil, the indanone moiety can be a critical component for fitting into the active site of an enzyme like acetylcholinesterase. nih.gov
Interactions with Nucleic Acids:
Certain classes of indole derivatives have been shown to interact with DNA. researchgate.net These interactions can occur through several modes, including intercalation, where the planar aromatic ring system of the indole slides between the base pairs of the DNA double helix. This can lead to distortions in the DNA structure and interfere with cellular processes such as DNA replication and transcription. Another mode of interaction is groove binding, where the molecule fits into the minor or major groove of the DNA. Some indenoindole derivatives, for instance, have been identified as DNA intercalators and can stimulate the activity of DNA topoisomerase II, an enzyme crucial for managing DNA topology, leading to cytotoxic effects in cancer cells. researchgate.net The specific nature of these interactions is often dependent on the substituents on the indole or indanone core.
Comparative Analysis with Known Bioactive Indole/Indanone Compounds
To contextualize the potential biological activity of "this compound," it is useful to compare its structural features with those of well-characterized bioactive indole and indanone compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govbenthamscience.com Similarly, the indanone core is a key component of many biologically active molecules. nih.govnih.gov
Below is a comparative analysis of selected bioactive indole and indanone compounds, highlighting their mechanisms of action and therapeutic applications.
Table 1: Comparative Analysis of Bioactive Indole Compounds
| Compound Name | Key Structural Features | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| Indomethacin | Indole-acetic acid derivative | Non-selective COX-1/COX-2 inhibitor | Anti-inflammatory, analgesic |
| Sumatriptan | Indole with a sulfonamide group | Serotonin (5-HT) receptor agonist | Anti-migraine |
| Vincristine | Complex indole alkaloid | Inhibits microtubule polymerization | Anticancer |
| Melatonin | N-acetyl-5-methoxytryptamine | Agonist at melatonin receptors | Sleep aid, circadian rhythm regulation |
Table 2: Comparative Analysis of Bioactive Indanone Compounds
| Compound Name | Key Structural Features | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| Donepezil | Benzylpiperidine-substituted indanone | Acetylcholinesterase inhibitor | Alzheimer's disease |
| Indacrinone | Dichlorophenoxyacetic acid derivative of indanone | Loop diuretic | Antihypertensive |
| Pterosin B | Natural product with an indanone core | Various reported biological activities | Investigational |
| Nindemanib | Indole-substituted indanone derivative | Tyrosine kinase inhibitor | Idiopathic pulmonary fibrosis |
The diverse biological activities of the compounds listed above underscore the versatility of the indole and indanone scaffolds. The specific substitutions on these core structures are critical in determining their pharmacological profiles and mechanisms of action. For "this compound," the presence of a fluorophenyl group and a methoxy (B1213986) group on the indanol core are key determinants of its potential biological interactions. The fluorine atom can alter the electronic properties of the phenyl ring and potentially engage in specific interactions with biological targets, while the methoxy group can influence solubility and metabolic stability.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(3-Fluorophenyl)-6-methoxy-1-indanol, and how can yield be optimized?
- Method : Begin with 7-fluoro-5-methoxy-1-indanone (CAS 1199782-74-5) as a precursor. Reduce the ketone to the alcohol using NaBH₄ in the presence of CeCl₃·7H₂O as a catalyst in anhydrous THF at 0–5°C. Purify the product via silica gel chromatography (hexane/EtOAc 3:1 v/v). Monitor reaction progress using TLC (Rf ~0.4) and confirm structure via ¹H/¹³C NMR (e.g., δ 4.85 ppm for indanol -OH) .
- Optimization : Adjust stoichiometry (1.2 equiv NaBH₄) and reaction time (2–4 hours) to minimize byproducts.
Q. How should researchers characterize the stereochemistry of this compound?
- Method : Use chiral HPLC with a Chiralpak AD-H column (4.6 × 250 mm) and isocratic elution (hexane/isopropanol 90:10 v/v, 1 mL/min). Validate enantiomeric purity with polarimetry ([α]D²⁵) and circular dichroism (CD) spectroscopy. Compare retention times with racemic standards .
Q. What safety precautions are critical when handling fluorinated indanol derivatives?
- Guidance : Refer to OSHA HCS-compliant SDS for structurally related fluorophenyl compounds (e.g., 1-(3-Fluorophenyl)piperazine). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; LC-MS analysis suggests potential metabolite toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported serotonin receptor binding affinities for fluorinated indanol derivatives?
- Method : Conduct competitive radioligand binding assays using 5-HT₂A receptors (e.g., HEK293 cells transfected with human 5-HT₂A). Use [³H]ketanserin as a tracer and compare IC₅₀ values across studies. Account for variations in assay conditions (e.g., buffer pH, temperature) .
- Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values. Validate with molecular docking (AutoDock Vina) to assess fluorophenyl group interactions with receptor residues .
Q. What in vitro models are suitable for evaluating metabolic stability?
- Protocol : Incubate this compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes. Quantify parent compound via LC-MS/MS (MRM transition m/z 260 → 152). Calculate half-life (t₁/₂) using first-order kinetics .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorophenyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
